molecular formula C23H37N3O B4822799 N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide

Cat. No.: B4822799
M. Wt: 371.6 g/mol
InChI Key: BUKJWSDGILUAAA-UHFFFAOYSA-N
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Description

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a butyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

    Addition of the Butyl Group: The butyl group can be added through a nucleophilic substitution reaction, where butyl bromide reacts with the piperidine derivative in the presence of a base such as sodium hydride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its butyl group and carboxamide functionality may influence its binding affinity and selectivity for molecular targets, potentially leading to different therapeutic effects and safety profiles.

Properties

IUPAC Name

N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-2-3-14-24-23(27)21-10-7-15-26(19-21)22-12-17-25(18-13-22)16-11-20-8-5-4-6-9-20/h4-6,8-9,21-22H,2-3,7,10-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJWSDGILUAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Reactant of Route 2
N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
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N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Reactant of Route 4
N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Reactant of Route 5
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N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Reactant of Route 6
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N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide

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